JAK/PDK1 Dual Kinase Target Engagement vs. Single-Target Pyrrolopyridines
The pyrazine-substituted pyrrolopyridine chemical series disclosed in US8183245, which encompasses CAS 2175979-18-5, is characterized as dual inhibitors of JAK kinases (JAK1, JAK2, JAK3, and/or TYK2) and PDK1 [1]. This dual-target profile is structurally encoded by the pyrazine-carbonyl-pyrrolopyridine scaffold, which is absent in single-target JAK inhibitors such as tofacitinib (a pyrrolo[2,3-d]pyrimidine) or selective PDK1 inhibitors based on distinct chemotypes. The 2-methyl substitution on the pyrazine ring contributes to modulating the electron density and steric environment at the hinge-binding region, a feature that can be exploited to fine-tune selectivity among JAK family members [2]. However, it must be noted that specific IC50 values for CAS 2175979-18-5 against individual JAK isoforms and PDK1 are not publicly available; the dual-target claim is therefore a class-level inference drawn from the patent's generic disclosure.
| Evidence Dimension | Kinase target spectrum |
|---|---|
| Target Compound Data | Dual JAK/PDK1 inhibition (qualitative, from patent class disclosure) |
| Comparator Or Baseline | Tofacitinib (JAK1/JAK3 selective, no PDK1 activity); GSK2334470 (PDK1 selective, no JAK activity) |
| Quantified Difference | Qualitative difference in target spectrum; numerical selectivity data not publicly available for target compound |
| Conditions | In vitro kinase inhibition assays (specific assay conditions not disclosed for this compound) |
Why This Matters
A dual JAK/PDK1 inhibitor offers a differentiated polypharmacology profile that may address resistance mechanisms arising from single-target inhibition in myeloproliferative neoplasms, justifying its selection over single-target comparators for pathway-focused screening cascades.
- [1] Guerin DJ, Jung J, Stanton E, inventors; Merck Sharp & Dohme Corp., assignee. Pyrazine substituted pyrrolopyridines as inhibitors of JAK and PDK1. United States patent US 8,183,245 B2. 2012 May 22. View Source
- [2] Keretsu S, Ghosh S, Cho SJ. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. 2021;11(1):23664. doi:10.1038/s41598-021-02364-2. View Source
